molecular formula C8H17N3O B1371139 3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea CAS No. 1154382-07-6

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

Cat. No. B1371139
M. Wt: 171.24 g/mol
InChI Key: UBASIRUCHLTMBN-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea, otherwise known as 3-PPU, is a synthetic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and pharmacology, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Electronic and Optical Properties

A study conducted by Shkir et al. (2018) explored the significant electronic and optical properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. The research revealed insights into the molecular levels, HOMO-LUMO gap, and electrostatic potential maps of the compound. Its potential applications in nonlinear optics, especially in optoelectronic device fabrications, were confirmed through second and third harmonic generation studies (Shkir et al., 2018).

Complexation with Metal Ions

In another study, Hakimi et al. (2013) investigated the complexation of a tetradentate ligand, derived from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). The molecular structure, characterization, and potential applications of these complexes were explored, demonstrating the versatility of pyrrolidinyl and urea-based ligands in forming complex structures with metal ions (Hakimi et al., 2013).

Stereoselective Synthesis Applications

Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the utility of compounds with pyrrolidinyl and urea components in medicinal chemistry and drug development (Chen et al., 2010).

Green Chemistry Applications

Rassadin et al. (2016) presented a novel, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, highlighting the environmental benefits and efficiency of this approach in green chemistry. This research underscores the relevance of pyrrolidinyl and urea compounds in sustainable chemistry practices (Rassadin et al., 2016).

Catalytic Activity

Turkyilmaz et al. (2013) explored the catalytic activity of Iron(III)-Schiff base complexes, including those with pyrrolidinyl and urea components. This study highlighted the potential of these compounds in catalyzing various chemical reactions, such as epoxidation processes (Turkyilmaz et al., 2013).

properties

IUPAC Name

1-propan-2-yl-3-pyrrolidin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBASIRUCHLTMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea

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